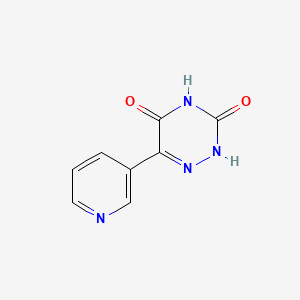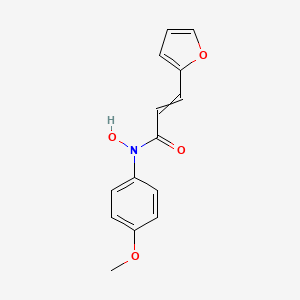![molecular formula C18H18N2O3 B14330350 N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine CAS No. 101067-04-3](/img/structure/B14330350.png)
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine is a compound that features a carbazole moiety linked to an acetyl group, which is further connected to a 2-methylalanine residue Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine typically involves the following steps:
Formation of Carbazole Derivative: The carbazole moiety is functionalized at the nitrogen position to introduce an acetyl group. This can be achieved through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 2-Methylalanine: The acetylated carbazole is then coupled with 2-methylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: N-[(9H-Carbazol-9-yl)methanol]-2-methylalanine.
Substitution: N-[(9H-Carbazol-9-yl)alkyl]-2-methylalanine derivatives.
科学的研究の応用
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its charge-transporting properties.
作用機序
The mechanism by which N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine exerts its effects involves several molecular targets and pathways:
Charge Transport: The carbazole moiety facilitates charge transport through its conjugated system, making it useful in electronic applications.
Biological Interactions: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This is particularly relevant in its potential therapeutic applications.
類似化合物との比較
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can be compared with other carbazole derivatives:
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound also features a carbazole moiety and is used in memory devices due to its resistive switching properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Used in the fabrication of organic electronic devices due to its high charge carrier mobility.
9H-Carbazole-9-ethylacrylate: Similar to 2-(9H-Carbazol-9-yl)ethyl acrylate, used in organic electronics.
This compound is unique due to its specific structure, which combines the properties of carbazole with those of an amino acid derivative, potentially offering unique interactions and applications in both biological and electronic fields.
特性
CAS番号 |
101067-04-3 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-[(2-carbazol-9-ylacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,17(22)23)19-16(21)11-20-14-9-5-3-7-12(14)13-8-4-6-10-15(13)20/h3-10H,11H2,1-2H3,(H,19,21)(H,22,23) |
InChIキー |
ZSXSQOIDPCPXRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)NC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
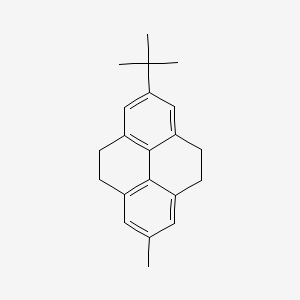
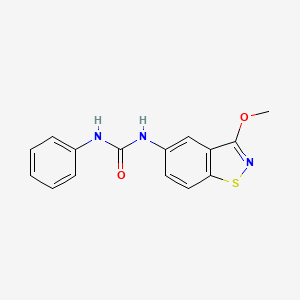
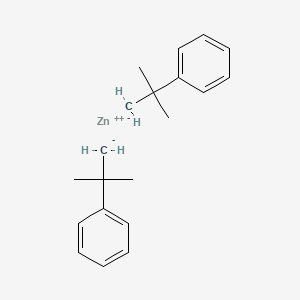
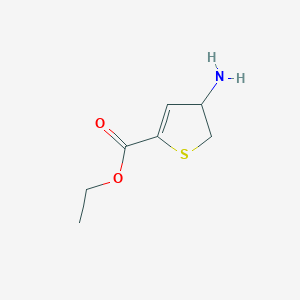
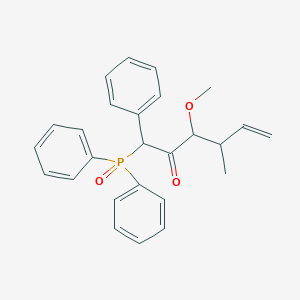
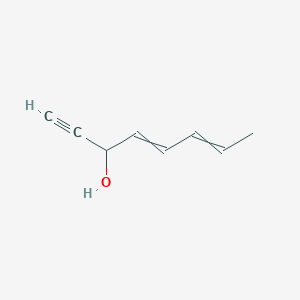

![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
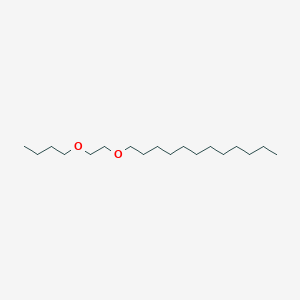
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
